molecular formula C19H20BrNO3 B11514012 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11514012
M. Wt: 390.3 g/mol
InChI Key: YYXRVOBGAKJLIL-UHFFFAOYSA-N
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Description

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound characterized by its complex structure, which includes a quinolinone core substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,5-dimethoxybenzaldehyde and 2,3-dimethylquinoline.

    Condensation Reaction: The initial step involves a condensation reaction between 3-bromo-4,5-dimethoxybenzaldehyde and 2,3-dimethylquinoline under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization, often facilitated by a Lewis acid catalyst, to form the quinolinone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethylquinolin-2(1H)-one: Lacks the dihydro component, leading to different reactivity and properties.

    4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-thione: Contains a sulfur atom instead of oxygen, altering its chemical behavior.

Uniqueness

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C19H20BrNO3/c1-10-5-14-13(9-18(22)21-16(14)6-11(10)2)12-7-15(20)19(24-4)17(8-12)23-3/h5-8,13H,9H2,1-4H3,(H,21,22)

InChI Key

YYXRVOBGAKJLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C(=C3)Br)OC)OC

Origin of Product

United States

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